(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine
Description
Properties
IUPAC Name |
N-(1-thiophen-3-ylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-7(2)10-8(3)9-4-5-11-6-9/h4-8,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOQYQLEFEYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the ethylamine and isopropyl groups.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions and subsequent purification steps to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following compounds share structural similarities with the target molecule, differing in substituents, molecular complexity, or salt forms:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., methyl and ethyl analogs) exhibit higher aqueous solubility due to ionic character . The target compound, lacking a salt form, likely has lower polarity.
- Lipophilicity : Compounds with aromatic systems (e.g., phenyl or naphthyl groups) show increased lipophilicity, enhancing membrane permeability but reducing solubility .
Biological Activity
(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propan-2-yl group linked to a thiophene ring through an ethyl chain. This structure allows for diverse interactions with biological molecules, enhancing its potential as a pharmacological agent.
Interaction with Enzymes and Proteins
Research indicates that (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine may act as a norepinephrine-dopamine reuptake inhibitor . This suggests its potential utility in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) by modulating neurotransmitter levels in the brain.
Cellular Effects
The compound's ability to inhibit the reuptake of norepinephrine and dopamine implies significant effects on neuronal signaling pathways. This could lead to enhanced mood and cognitive functions, making it a candidate for further therapeutic exploration.
Molecular Targets
The primary mechanism involves binding to specific receptors and enzymes, which alters their activity. The compound may engage in interactions that lead to enzyme inhibition or activation, influencing various biological processes.
Pathways Involved
The exact metabolic pathways remain under investigation, but it is hypothesized that the compound is metabolized into active metabolites such as thiopropamine and 4-hydroxymethiopropamine, which may also contribute to its pharmacological effects.
Case Studies and Experimental Evidence
A study examined similar thiophene derivatives, highlighting their potential as human monoamine oxidase (hMAO) inhibitors . These compounds demonstrated selective inhibition of the MAO-B isoform, which is crucial for dopamine metabolism. The study utilized molecular docking techniques to predict binding interactions, suggesting that structural modifications could enhance activity .
| Compound | hMAO-B Inhibition (IC50 µM) | Selectivity |
|---|---|---|
| PM4 | 0.5 | High |
| PM5 | 0.7 | Moderate |
| PM6 | 0.9 | Moderate |
This table summarizes the inhibition potency of various derivatives, indicating that structural features significantly influence biological activity.
Potential Therapeutic Applications
Given its profile, (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine could be explored for several therapeutic applications:
Q & A
Q. Table 1: Synthetic Routes and Key Parameters
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | NaBH₄, THF, 24h, RT | 72–85 | |
| Nucleophilic Substitution | Isopropyl bromide, K₂CO₃, MeCN, 80°C | 65–78 |
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound across different studies?
Answer:
Discrepancies often arise from polymorphism, solvent inclusion, or refinement errors. Use the SHELX suite (e.g., SHELXL for refinement) to validate hydrogen bonding networks and torsional angles . For instance, emphasizes iterative refinement cycles and validation tools (e.g., R-factor analysis) to address outliers. Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .
Basic: What spectroscopic and chromatographic methods are optimal for characterizing (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine?
Answer:
- NMR : ¹H/¹³C NMR in CDCl₃ identifies thiophene protons (δ 6.8–7.2 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) .
- Mass Spectrometry : ESI-MS (m/z 169.29 [M+H]⁺) confirms molecular weight .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity .
Advanced: How to design experiments to address contradictory biological activity reports for thiophene-containing amines?
Answer:
Contradictions may stem from assay variability (e.g., cell lines, concentrations) or impurity profiles. Design dose-response studies (0.1–100 µM) with standardized assays (e.g., enzyme inhibition assays for acetylcholinesterase). Include structural analogs (e.g., ’s pyrazole derivatives) as controls to isolate thiophene-specific effects . Use molecular docking (AutoDock Vina) to compare binding modes with targets like serotonin receptors, as seen in ’s analysis of fenfluramine analogs.
Basic: What are the stability and storage recommendations for this compound?
Answer:
The compound is sensitive to oxidation and humidity. Store at 4°C under argon in amber vials. Stability tests (TGA/DSC) indicate decomposition >150°C. Use within 6 months; monitor purity via HPLC .
Advanced: How to optimize computational models for predicting the compound’s lipophilicity and membrane permeability?
Answer:
Use QSPR models with descriptors like logP (calculated: 2.1) and topological polar surface area (TPSA: 35 Ų). Validate with experimental octanol-water partition coefficients (logD ~1.8) . notes the difluorophenyl group’s role in enhancing lipophilicity—apply similar fragment-based approaches to thiophene derivatives.
Basic: What are the safety and handling protocols for this amine derivative?
Answer:
Wear nitrile gloves and goggles. Avoid inhalation (use fume hoods). No SDS is publicly available, but analogous compounds () suggest LD₅₀ >500 mg/kg (oral, rat). Neutralize spills with 10% acetic acid .
Advanced: How to analyze regioselectivity challenges in modifying the thiophene ring?
Answer:
Thiophene’s electron-rich C2/C5 positions favor electrophilic substitution. Use DFT calculations (Gaussian 16) to compare transition states for C3 vs. C2 functionalization. Experimental data () show C3-substitution predominates with directing groups like methyl .
Basic: What databases provide reliable structural and toxicological data for this compound?
Answer:
- PubChem : CID 53274965 (experimental InChIKey: ALZOQYQLEFEYAB-UHFFFAOYSA-N) .
- ECHA : Use registration numbers (e.g., CAS 1250599-64-4) for regulatory data .
Advanced: How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Answer:
Perform ternary phase diagrams (water/ethanol/hexane) to map solubility. notes moderate solubility in ethanol (50 mg/mL) but poor in hexane (<5 mg/mL). Use Hansen solubility parameters (δD=18.1, δP=4.2, δH=6.5 MPa¹/²) to predict solvent compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
